

A Comprehensive Technical Guide to 3-Acetyl-6-bromoquinolin-4(1H)-one

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Compound of Interest

Compound Name: 3-Acetyl-6-bromoquinolin-4(1H)-one

Cat. No.: B2571100

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This technical guide provides an in-depth overview of **3-Acetyl-6-bromoquinolin-4(1H)-one**, a heterocyclic organic compound of interest to researchers and professionals in drug development. This document covers its nomenclature, a plausible synthetic route, and its potential biological activities based on related compounds, presented in a format tailored for a scientific audience.

IUPAC Nomenclature

The systematic and preferred IUPAC name for the compound commonly referred to as **3-Acetyl-6-bromoquinolin-4(1H)-one** is 3-acetyl-6-bromo-1H-quinolin-4-one. The "(1H)" designation explicitly indicates the presence of a hydrogen atom on the nitrogen at position 1 of the quinoline ring system, defining the quinolin-4-one tautomer.

Physicochemical Properties

While experimental data for this specific compound is scarce, predicted physicochemical properties for a closely related structure, 3-acetyl-6-bromo-quinoline-4-carboxylic acid, are available and can offer some insights.

Property	Predicted Value	Reference
Molecular Weight	~282.1 g/mol	(Calculated)
XLogP3	~2.1	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	(Calculated)
Rotatable Bond Count	1	(Calculated)
Topological Polar Surface Area	50.5 Å ²	(Calculated)
Density	~1.7 g/cm ³	[1]

Synthesis

A specific, validated synthetic protocol for 3-acetyl-6-bromo-1H-quinolin-4-one is not readily available in the published literature. However, a plausible route can be devised based on established methods for the synthesis of quinolin-4-ones and their subsequent functionalization.[2][3][4] The proposed synthesis involves a multi-step process starting from 4-bromoaniline.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

- To a solution of 4-bromoaniline (1 equivalent) in ethanol, add 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (1 equivalent).
- Reflux the reaction mixture for 3-4 hours.
- Cool the mixture to room temperature. The product precipitates out of the solution.
- Filter the solid, wash with cold ethanol, and dry under vacuum to yield the target compound.
[4]

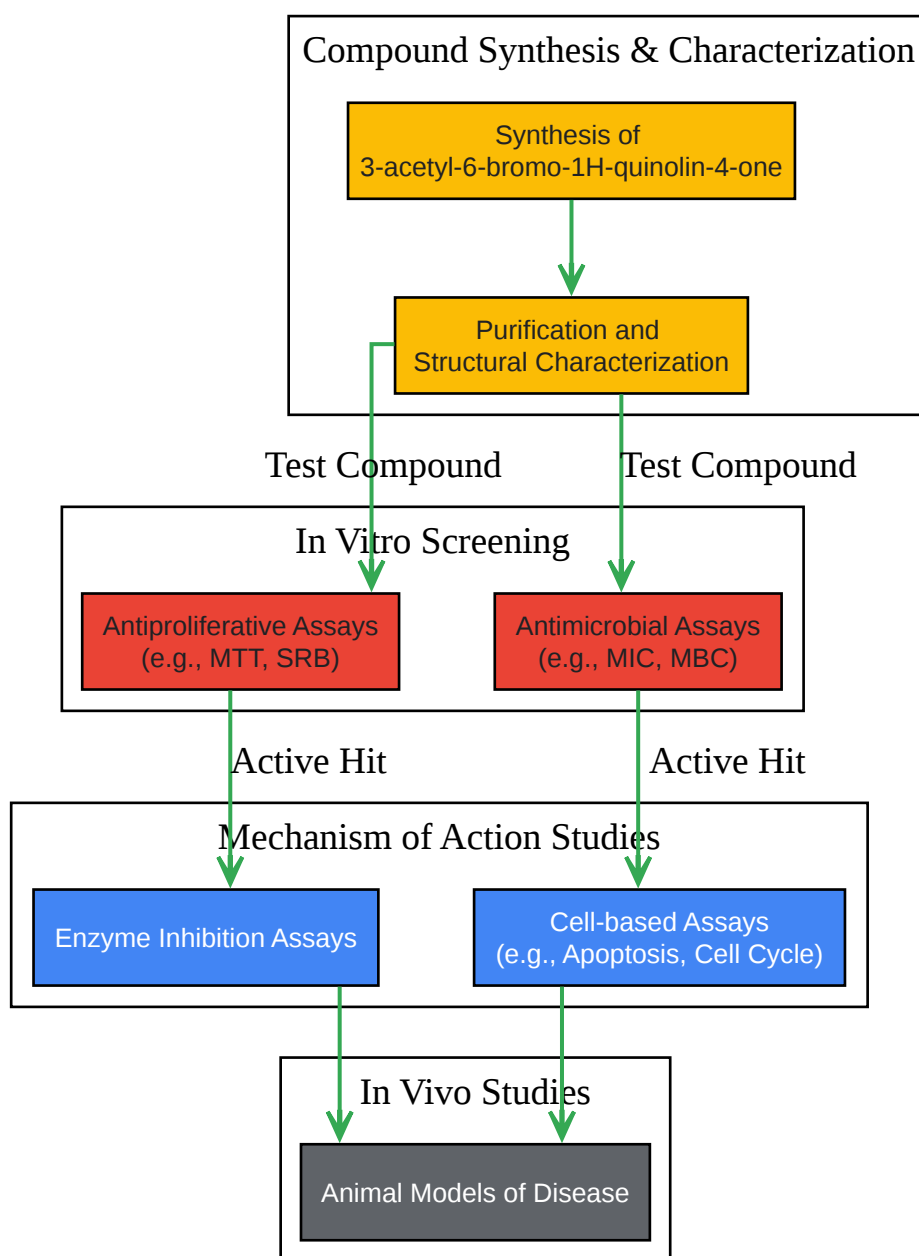
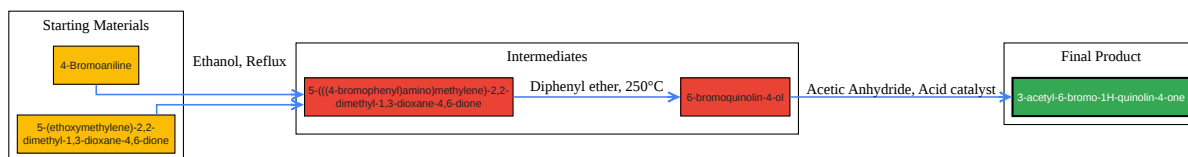
Step 2: Synthesis of 6-bromoquinolin-4-ol

- Add the product from Step 1 to a high-boiling point solvent such as diphenyl ether.
- Heat the mixture to approximately 250 °C for 15-20 minutes.
- Cool the reaction mixture and add a non-polar solvent like petroleum ether to precipitate the product.
- Filter the solid, wash with petroleum ether, and dry to obtain 6-bromoquinolin-4-ol.[4]

Step 3: Acetylation of 6-bromoquinolin-4-ol

- Suspend 6-bromoquinolin-4-ol (1 equivalent) in a suitable solvent like polyphosphoric acid or a mixture of acetic anhydride and an acid catalyst.
- Add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the suspension.
- Heat the reaction mixture at a temperature range of 80-120 °C for several hours, monitoring the reaction progress by thin-layer chromatography.
- Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
- Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 3-acetyl-6-bromo-1H-quinolin-4-one.[2]

Synthesis Workflow Diagram



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